Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is a chemical compound with the molecular formula C₆H₁₃NO₃S. This compound is a derivative of butanoic acid and contains an amino group, a methylsulfinyl group, and a methyl ester group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- typically involves the reaction of butanoic acid derivatives with appropriate reagents to introduce the amino and methylsulfinyl groups. One common method involves the use of L-methionine sulfoxide as a starting material, which undergoes esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where butanoic acid derivatives are reacted with methanol in the presence of catalysts to produce the methyl ester. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding simpler derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Simplified butanoic acid derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is used to study protein modifications and interactions. It serves as a model compound for understanding the behavior of sulfur-containing amino acids in biological systems .
Medicine
In medicine, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is investigated for its potential therapeutic properties. It is studied for its role in modulating enzyme activities and as a potential drug candidate for various diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylsulfinyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-Methionine Sulfoxide: A closely related compound with similar structural features but without the ester group.
Butanoic acid, 2-methyl-, methyl ester: Another related compound with a different substitution pattern.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: A compound with a trifluoromethyl group instead of the methylsulfinyl group.
Uniqueness
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it valuable for various applications .
Properties
CAS No. |
83069-44-7 |
---|---|
Molecular Formula |
C6H13NO3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
methyl (2S)-2-amino-4-methylsulfinylbutanoate |
InChI |
InChI=1S/C6H13NO3S/c1-10-6(8)5(7)3-4-11(2)9/h5H,3-4,7H2,1-2H3/t5-,11?/m0/s1 |
InChI Key |
KWEJHUFCEXDKPM-ITZCMCNPSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCS(=O)C)N |
Canonical SMILES |
COC(=O)C(CCS(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.